2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid
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Overview
Description
2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of a propanoic acid moiety.
Uniqueness
2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid is unique due to the combination of its trifluoromethoxy group and propanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9F3O4 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O4/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16) |
InChI Key |
UYUQELAOUSBILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)O |
Origin of Product |
United States |
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